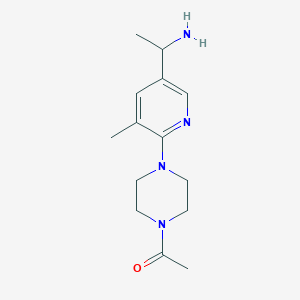

1-(4-(5-(1-Aminoethyl)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone

CAS No.:

Cat. No.: VC15837938

Molecular Formula: C14H22N4O

Molecular Weight: 262.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H22N4O |

|---|---|

| Molecular Weight | 262.35 g/mol |

| IUPAC Name | 1-[4-[5-(1-aminoethyl)-3-methylpyridin-2-yl]piperazin-1-yl]ethanone |

| Standard InChI | InChI=1S/C14H22N4O/c1-10-8-13(11(2)15)9-16-14(10)18-6-4-17(5-7-18)12(3)19/h8-9,11H,4-7,15H2,1-3H3 |

| Standard InChI Key | XPHVNLPYOQUIHM-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CN=C1N2CCN(CC2)C(=O)C)C(C)N |

Introduction

Molecular Features

-

Core Structure: The compound features a pyridine ring substituted with a methyl group at position 3 and an aminoethyl group at position 5. This pyridine is linked to a piperazine ring, which is further connected to an ethanone functional group.

-

Key Functional Groups:

-

Amino group (-NH) on the ethyl chain.

-

Piperazine ring (a six-membered heterocycle containing two nitrogen atoms).

-

Ethanone group (-COCH).

-

Synthesis Pathways

The synthesis of compounds structurally related to 1-(4-(5-(1-Aminoethyl)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone typically involves multi-step reactions:

General Synthesis Steps

-

Pyridine Derivative Preparation:

-

Starting with pyridine derivatives, functionalization at the 3rd and 5th positions is achieved using alkylation or amination reactions.

-

For example, methylation at position 3 and the introduction of an aminoethyl side chain at position 5 are performed sequentially.

-

-

Piperazine Coupling:

-

The functionalized pyridine reacts with piperazine through nucleophilic substitution or condensation reactions.

-

Common solvents include acetonitrile or dimethylformamide (DMF), with catalysts like triethylamine.

-

-

Ethanone Functionalization:

-

The piperazine derivative is acetylated to introduce the ethanone group (-COCH).

-

Anticancer Potential

Pyridine derivatives often exhibit cytotoxicity against cancer cell lines due to their ability to interfere with cellular DNA or enzyme functions .

Neuropharmacological Effects

Piperazine-containing compounds are explored for their interaction with neurotransmitter receptors, making them candidates for psychotropic drug development .

Applications in Drug Discovery

The combination of pyridine and piperazine moieties in this compound suggests potential applications in:

-

Antibiotic Development: The compound's structure aligns with known scaffolds for antimicrobial agents.

-

CNS Drug Candidates: Piperazine derivatives are often used in designing drugs targeting central nervous system disorders.

-

Enzyme Inhibition Studies: Ethanone groups can act as electrophilic centers for enzyme binding.

Analytical Characterization

To confirm the structure and purity of such compounds, several analytical techniques are employed:

| Technique | Purpose |

|---|---|

| IR Spectroscopy | Identifies functional groups (e.g., C=O stretch for ethanone). |

| H NMR | Determines proton environments in the molecule (e.g., aromatic vs aliphatic). |

| C NMR | Provides information about carbon skeletons (e.g., carbonyl carbons). |

| Mass Spectrometry | Confirms molecular weight and fragmentation patterns. |

| X-Ray Crystallography | Verifies the three-dimensional arrangement of atoms in crystalline form. |

Future Research Directions

Further studies are recommended to explore:

-

Biological Testing: Screening for antimicrobial, anticancer, and neuropharmacological activities.

-

Derivatization: Modifying functional groups to enhance activity or reduce toxicity.

-

Docking Studies: Computational modeling to predict interactions with biological targets.

This detailed overview highlights the importance of the compound "1-(4-(5-(1-Aminoethyl)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone" as a promising candidate for pharmaceutical research due to its unique structural features and potential biological activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume